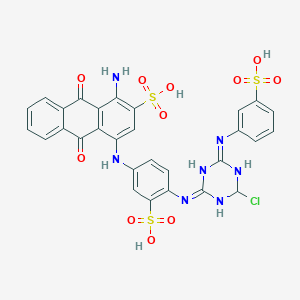
1-amino-4-((4-((6-chloro-4-((3-sulfophenyl)imino)-3,4-dihydro-1,3,5-triazin-2(1H)-ylidene)amino)-3-sulfophenyl)amino)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-amino-4-((4-((6-chloro-4-((3-sulfophenyl)imino)-3,4-dihydro-1,3,5-triazin-2(1H)-ylidene)amino)-3-sulfophenyl)amino)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid is a complex organic compound with significant applications in various fields. This compound is known for its unique chemical structure, which includes multiple functional groups such as amino, sulfonic acid, and chloro groups. It is often used in scientific research and industrial applications due to its versatile chemical properties.
Méthodes De Préparation
The synthesis of 1-amino-4-((4-((6-chloro-4-((3-sulfophenyl)imino)-3,4-dihydro-1,3,5-triazin-2(1H)-ylidene)amino)-3-sulfophenyl)amino)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid involves several steps. The synthetic route typically starts with the preparation of the intermediate compounds, which are then reacted under specific conditions to form the final product. The reaction conditions often include the use of catalysts, specific temperatures, and pH levels to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to optimize efficiency and scalability.
Analyse Des Réactions Chimiques
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may lead to the formation of sulfonic acid derivatives, while reduction reactions may result in the formation of amine derivatives.
Applications De Recherche Scientifique
1-amino-4-((4-((6-chloro-4-((3-sulfophenyl)imino)-3,4-dihydro-1,3,5-triazin-2(1H)-ylidene)amino)-3-sulfophenyl)amino)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid has a wide range of scientific research applications. In chemistry, it is used as a reagent in various organic synthesis reactions. In biology, it is used in the study of enzyme mechanisms and protein interactions. In medicine, it has potential applications in drug development and therapeutic treatments. In industry, it is used in the production of dyes, pigments, and other chemical products.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The amino and sulfonic acid groups play a crucial role in its binding to target molecules, while the chloro group may enhance its reactivity. The compound can interact with enzymes, proteins, and other biomolecules, leading to various biochemical effects. The exact pathways involved depend on the specific application and the target molecules.
Comparaison Avec Des Composés Similaires
Compared to other similar compounds, 1-amino-4-((4-((6-chloro-4-((3-sulfophenyl)imino)-3,4-dihydro-1,3,5-triazin-2(1H)-ylidene)amino)-3-sulfophenyl)amino)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid stands out due to its unique combination of functional groups. Similar compounds include those with similar core structures but different substituents, such as this compound derivatives. These compounds may have different chemical properties and applications, highlighting the uniqueness of the compound .
Propriétés
Formule moléculaire |
C29H22ClN7O11S3 |
|---|---|
Poids moléculaire |
776.2 g/mol |
Nom IUPAC |
1-amino-4-[4-[[4-chloro-6-(3-sulfophenyl)imino-1,3,5-triazinan-2-ylidene]amino]-3-sulfoanilino]-9,10-dioxoanthracene-2-sulfonic acid |
InChI |
InChI=1S/C29H22ClN7O11S3/c30-27-35-28(33-13-4-3-5-15(10-13)49(40,41)42)37-29(36-27)34-18-9-8-14(11-20(18)50(43,44)45)32-19-12-21(51(46,47)48)24(31)23-22(19)25(38)16-6-1-2-7-17(16)26(23)39/h1-12,27,32H,31H2,(H,40,41,42)(H,43,44,45)(H,46,47,48)(H3,33,34,35,36,37) |
Clé InChI |
BKURCFKXIUGOCG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3NC4=CC(=C(C=C4)N=C5NC(NC(=NC6=CC(=CC=C6)S(=O)(=O)O)N5)Cl)S(=O)(=O)O)S(=O)(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


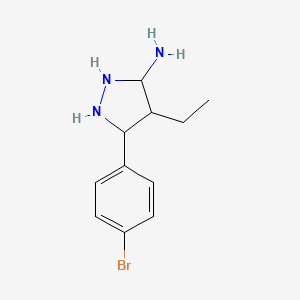
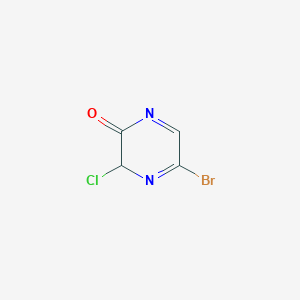
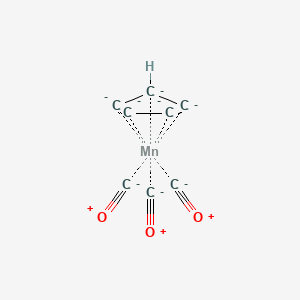
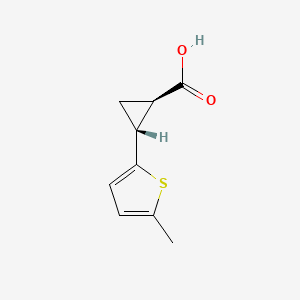
![4-[7-Acetyl-8-[4-[(dimethylamino)methyl]cyclohexyl]imino-1,5-naphthyridin-2-ylidene]-2,6-dichlorocyclohexa-2,5-dien-1-one](/img/structure/B12355039.png)

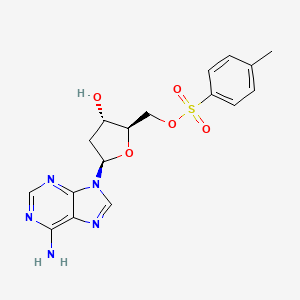

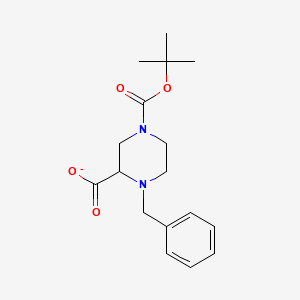
![1H-Imidazolium, 1,3-bis[2,6-bis(1-methylethyl)phenyl]-, chloride](/img/structure/B12355055.png)
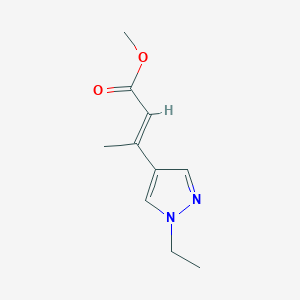

![2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfanyl]-3H-benzimidazol-5-ol](/img/structure/B12355088.png)
![(2R)-2-amino-2-cyclohexyl-N-[2-(1-methylpyrazol-4-yl)-9-oxo-3,10,11-triazatricyclo[6.4.1.04,13]trideca-1(13),2,4,7,11-pentaen-6-ylidene]acetamide](/img/structure/B12355094.png)
